4-[(tert-Butoxy)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(tert-Butoxy)methyl]phenol is an organic compound characterized by a phenolic hydroxyl group and a tert-butoxy methyl substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-Butoxy)methyl]phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a tert-butyl carbocation, which subsequently reacts with the phenol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as sulfuric acid or zeolites can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-[(tert-Butoxy)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Quinones or hydroquinones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-[(tert-Butoxy)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 4-[(tert-Butoxy)methyl]phenol involves its interaction with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The tert-butoxy methyl group can provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
2-tert-Butyl-4-methylphenol: Contains a methyl group instead of a methoxy group, affecting its chemical properties and uses.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxymethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,12H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSLEKBHMADHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.